molecular formula C18H17ClN4O5S B12169134 {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone

{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone

Cat. No.: B12169134
M. Wt: 436.9 g/mol
InChI Key: JGNSPSHASHWVJW-UHFFFAOYSA-N
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Description

{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone is a synthetic organic compound featuring a piperazine core linked to a 7-chloro-2,1,3-benzoxadiazol-4-yl sulfonyl group and a 2-methoxyphenyl methanone moiety. Its structural complexity arises from the sulfonamide bridge connecting the benzoxadiazole heterocycle to the piperazine ring, while the methanone group at the 2-methoxyphenyl position introduces additional steric and electronic effects. This compound is hypothesized to exhibit pharmacological activity due to its structural resemblance to known enzyme inhibitors and receptor modulators, particularly in targeting tyrosine-related proteins or viral proteases .

Properties

Molecular Formula

C18H17ClN4O5S

Molecular Weight

436.9 g/mol

IUPAC Name

[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C18H17ClN4O5S/c1-27-14-5-3-2-4-12(14)18(24)22-8-10-23(11-9-22)29(25,26)15-7-6-13(19)16-17(15)21-28-20-16/h2-7H,8-11H2,1H3

InChI Key

JGNSPSHASHWVJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone typically involves multiple steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized by reacting 2-chloroaniline with nitrous acid, followed by cyclization with sulfur dioxide.

    Sulfonylation: The benzoxadiazole derivative is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

    Piperazine Introduction: The sulfonylated benzoxadiazole is reacted with piperazine to form the piperazinyl derivative.

    Methoxyphenyl Attachment: Finally, the piperazinyl derivative is reacted with 2-methoxybenzoyl chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group on the benzoxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Products may include sulfides or other reduced derivatives.

    Substitution: Products may include substituted benzoxadiazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as a fluorescent probe due to the benzoxadiazole ring, which can exhibit fluorescence.

Medicine

The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone involves interactions with various molecular targets. The benzoxadiazole ring can interact with biological macromolecules, while the sulfonyl group can form strong interactions with proteins. The piperazine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

(a) MehT-3: 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone

  • Key Differences : Replaces the benzoxadiazole sulfonyl group with a 4-hydroxyphenyl substituent.
  • Activity : Demonstrated potent inhibition of human tyrosinase (hTYR) due to hydrophobic interactions with the enzyme’s active site. The absence of the sulfonyl group reduces steric hindrance, enhancing binding affinity .
  • Data : IC50 values for hTYR inhibition were significantly lower than those of benzoxadiazole derivatives.

(b) Compound 9ec: (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone

  • Key Differences: Substitutes the benzoxadiazole group with a 4-chlorophenylsulfonyl moiety and replaces the 2-methoxyphenyl methanone with an imidazothiazole ring.
  • Activity : Exhibited moderate carbonic anhydrase (CA) inhibitory activity (Ki = 12.3 nM) but lower selectivity compared to benzoxadiazole analogs .
  • Physicochemical Properties : Melting point = 245–247°C; molecular weight = 487.94 g/mol .

(c) LGH: 4-(2-Chloro-4-nitrophenyl)piperazin-1-yl][3-(2-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]methanone

  • Key Differences : Features a 2-chloro-4-nitrophenylsulfonyl group and a methyl-oxazole substituent.

Benzoxadiazole-Containing Derivatives

(a) Compound T-08: (1,1-Dioxido-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone

  • Key Differences : Replaces the benzoxadiazole group with a cyclopenta-thiophene sulfone.
  • Synthesis : Higher yield (85%) due to milder reaction conditions compared to benzoxadiazole sulfonylation .

Antiviral and Antiproliferative Analogs

(a) Compound 1: (4-(2,4-Dichlorobenzyl)piperazin-1-yl)(6-fluoroisoquinolin-4-yl)methanone

  • Key Differences : Lacks the sulfonyl group and features a dichlorobenzyl substituent.
  • Activity : Potent SARS-CoV-2 Mpro inhibitor (IC50 = 0.8 µM) but lower metabolic stability than sulfonamide-containing analogs .
  • Physicochemical Properties : LC-HRMS [M+H]+ = 418.28 g/mol .

Comparative Data Tables

Key Findings and Discussion

Structural Flexibility vs. Activity : The benzoxadiazole sulfonyl group in the target compound likely enhances electronic interactions with enzymes compared to simpler phenylsulfonyl analogs (e.g., 9ec). However, bulkier substituents like cyclopenta-thiophene sulfone (T-08) may improve solubility .

Antiviral Potential: While LGH and related compounds show moderate antiviral activity, the target compound’s benzoxadiazole group could improve binding to viral proteases due to its electron-deficient aromatic system .

Synthetic Challenges : and highlight that sulfonylation reactions with benzoxadiazole sulfonyl chlorides may require optimized conditions (e.g., refluxing in ethylene dichloride) to achieve high yields, similar to compound 11a-j (80–90% yields) .

Biological Activity

The compound {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone , often referred to as a benzoxadiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClN5O4SC_{21}H_{20}ClN_{5}O_{4}S with a molecular weight of approximately 473.9 g/mol. The structure features a piperazine ring, a sulfonyl group, and a chlorinated benzoxadiazole moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzoxadiazole have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The sulfonamide functionality is particularly noted for its antibacterial action.

Compound Bacterial Strain Activity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes. Studies suggest that it may act as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against AChE .

Enzyme IC50 Value (µM) Reference Compound
Acetylcholinesterase2.14Thiourea (21.25 µM)

Anti-cancer Potential

The benzoxadiazole scaffold is associated with anticancer properties. Compounds containing this moiety have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

The biological activity of {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The sulfonamide group enhances binding affinity to target enzymes such as AChE.
  • Receptor Modulation : The compound may modulate receptor activity involved in neurotransmission and cancer cell signaling.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzoxadiazole derivatives can increase ROS levels in cancer cells, leading to oxidative stress and apoptosis.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antibacterial Activity : A study synthesized several benzoxadiazole derivatives and tested their antibacterial efficacy against multiple strains. Results indicated that modifications to the piperazine ring significantly influenced activity levels .
  • AChE Inhibition Study : Research involving docking studies revealed how structural variations affected binding affinities to AChE. The most active compounds were those with optimal spatial arrangements of functional groups .
  • Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives could inhibit proliferation in breast and colon cancer cell lines through apoptosis induction .

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